N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-ethylphenoxy)acetamide

Lipophilicity Drug-likeness ADME

This compound is a synthetically accessible member of the benzenesulfonamide class, characterized by a sulfamethazine core N-substituted with a 2-(4-ethylphenoxy)acetyl group. It serves as a versatile building block in medicinal chemistry for exploring structure-activity relationships beyond standard sulfonamide antibiotics.

Molecular Formula C22H24N4O4S
Molecular Weight 440.5g/mol
CAS No. 501107-03-5
Cat. No. B467203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-ethylphenoxy)acetamide
CAS501107-03-5
Molecular FormulaC22H24N4O4S
Molecular Weight440.5g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C
InChIInChI=1S/C22H24N4O4S/c1-4-17-5-9-19(10-6-17)30-14-21(27)25-18-7-11-20(12-8-18)31(28,29)26-22-23-15(2)13-16(3)24-22/h5-13H,4,14H2,1-3H3,(H,25,27)(H,23,24,26)
InChIKeyAZQFWKDIIKVBDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-ethylphenoxy)acetamide (CAS 501107-03-5) for Advanced Chemical Synthesis


This compound is a synthetically accessible member of the benzenesulfonamide class, characterized by a sulfamethazine core N-substituted with a 2-(4-ethylphenoxy)acetyl group. It serves as a versatile building block in medicinal chemistry for exploring structure-activity relationships beyond standard sulfonamide antibiotics [1]. Key computed properties, such as a molecular weight of 440.5 g/mol and a topological polar surface area (TPSA) of 119 Ų, place it within drug-like chemical space [2].

Workflow Medicinal chemistry building block for benzenesulfonamide SAR exploration
Selection Extended 4-ethylphenoxy acetyl side chain supports scaffold diversification
Context Computed properties within drug-like chemical space

Why N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-ethylphenoxy)acetamide Cannot Be Readily Substituted


Substitution with other in-class compounds, such as the parent antibiotic sulfamethazine or its simple acetyl derivative, is not recommended. The unique 2-(4-ethylphenoxy)acetyl side chain fundamentally alters the compound's physicochemical property profile, including a significantly higher logP (XLogP3 = 2.6) and molecular weight compared to the parent structures [1]. Such modifications directly impact solubility, membrane permeability, and target-binding affinity, making the procurement of the exact structure essential for reproducible biological screening and synthetic elaboration [2].

Attribute
This Compound
Substitute Risk
Core structure
4-ethylphenoxy acetyl side chain
Sulfamethazine lacks extended side chain; lipophilicity and binding context may not transfer
Phenoxy substituent
4-ethyl substitution
WAY-313309 uses 2-methyl; positional shift may alter SAR interpretation

Quantitative Evidence Guide for Selecting N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-ethylphenoxy)acetamide


Enhanced Lipophilicity vs. Parent Sulfamethazine Improves Predicted Membrane Permeability

The target compound's XLogP3 of 2.6 demonstrates significantly enhanced lipophilicity compared to the core antibiotic sulfamethazine. This difference is critical for improving passive membrane permeability and altering in vivo distribution, making this compound a more suitable scaffold for targeting intracellular or CNS-penetrant pathways [1].

Lipophilicity
Class-level
XLogP3: 2.6 vs ~0.89
~+1.7 log units
Supports permeability screening context
Computed property; verify experimentally
Lipophilicity Drug-likeness ADME

Increased Molecular Complexity Offers Superior Scaffold for SAR Exploration

The introduction of the 2-(4-ethylphenoxy)acetyl group yields a compound with a molecular weight of 440.5 g/mol and 8 rotatable bonds, compared to sulfamethazine's molecular weight of 278.33 g/mol and 3 rotatable bonds. This substantial increase in structural complexity and flexibility provides a more diverse vector space for optimizing ligand-protein interactions, a feature absent in simpler sulfonamide analogs [1].

Scaffold Complexity
Reported
MW +162 g/mol
+5 rotatable bonds
Supports scaffold diversification review
Binding context-dependent; computed values
Scaffold Diversity Medicinal Chemistry Structure-Activity Relationship

Differentiation from Direct Analog WAY-313309 through Substituted Phenoxy Group

The key structural difference between this compound and its closest commercial analog, WAY-313309, is the substituent on the phenoxy ring (4-ethyl vs. 2-methyl). This seemingly minor change shifts the topological polar surface area (TPSA) and lipophilicity, which can result in divergent biological activity. Quantitative binding or activity data are not publicly available, underscoring the need for direct bench-to-bench comparison in any target engagement study .

Analog Differentiation
Data to verify
4-ethyl vs 2-methyl phenoxy
SAR context may diverge; direct comparison needed
No public activity data available
Chemical Analog Phenoxy Derivative Selectivity Profiling

Key Application Scenarios for N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-ethylphenoxy)acetamide


Lead Optimization for CNS-Penetrant Sulfonamide Programs

The compound’s computed favorable lipophilicity (XLogP3=2.6) compared to traditional sulfonamide antibiotics makes it a superior candidate for synthesis programs targeting intracellular pathogens or neurological indications where passive membrane permeability is a prerequisite [1]. Its use as a positive control or scaffold template in these studies can provide a measurable physicochemical benchmark.

Focused Library Synthesis for DDR Kinase or Abl Kinase Mimicry

The extended acetamide side chain offers a vector for additional substitution that is absent in the parent sulfamethazine. This feature supports its use as a key intermediate in building focused libraries aimed at kinase hinge-binding motifs, where the 4,6-dimethylpyrimidine core is a recognized pharmacophore [1].

Functional Antagonist Probe for G-Protein Coupled Receptors (GPCRs)

Given the historical context of pyrimidine-sulfamides as endothelin receptor antagonists, this specific derivative’s distinct side chain can be exploited to probe binding pocket tolerance at the ETA/ETB receptors or other GPCRs, providing a structurally novel tool compound for pharmacological differentiation studies [2].

Application
Selection Property
Validation Focus
CNS-penetrant sulfonamide synthesis
Computed lipophilicity profile
Permeability assay validation
Kinase-focused library synthesis
Pyrimidine-sulfonamide scaffold
Kinase panel selectivity review
GPCR binding pocket probing
Sulfamide pharmacophore context
Receptor binding assay validation
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